5-Methyl-2-methylsulfanyl-1,3-thiazole
Description
5-Methyl-2-methylsulfanyl-1,3-thiazole is a substituted 1,3-thiazole derivative characterized by a methyl group at position 5 and a methylsulfanyl (SCH₃) group at position 2. Thiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen, widely studied for their diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
5-methyl-2-methylsulfanyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS2/c1-4-3-6-5(7-2)8-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQORAUJIPRIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-methylsulfanyl-1,3-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-bromo-5-methylthiazole with sodium methylthiolate in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. This reaction results in the substitution of the bromine atom with a methylsulfanyl group, forming the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-methylsulfanyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methylthiolate, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Methyl-2-methylsulfanyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 5-Methyl-2-methylsulfanyl-1,3-thiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of biochemical pathways. Additionally, the compound’s aromatic nature allows it to interact with DNA and proteins, potentially affecting cellular processes .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Nitro (NO₂) and acyl (RCO) groups at position 5 (as in ) introduce electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound.
- Lipophilicity: Methylsulfanyl (SCH₃) substituents (e.g., in the target compound and derivatives ) enhance lipophilicity compared to amino (NH₂) or ethylamino groups.
- Steric Hindrance : Bulky groups at position 2 (e.g., isopropyl in ) reduce steric accessibility compared to methylsulfanyl.
Comparison :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
